molecular formula C11H14N2O3 B153060 tert-Butyl (6-formylpyridin-2-yl)carbamate CAS No. 956523-98-1

tert-Butyl (6-formylpyridin-2-yl)carbamate

Cat. No.: B153060
CAS No.: 956523-98-1
M. Wt: 222.24 g/mol
InChI Key: BNLOFXUVYJUBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a tert-butyl group, a formyl group, and a pyridinylcarbamate moiety. This compound is often used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

tert-Butyl (6-formylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

tert-Butyl (6-formylpyridin-2-yl)carbamate: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and pyridoxal kinase . The formyl group in the compound can act as a substrate for aldehyde dehydrogenase, leading to the formation of carboxylic acids. Additionally, the pyridine ring can interact with pyridoxal kinase, influencing the phosphorylation of pyridoxal to pyridoxal phosphate, a crucial cofactor in various enzymatic reactions. These interactions highlight the compound’s potential to modulate enzymatic activities and biochemical pathways.

Cellular Effects

The effects of This compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. For instance, it can enhance the expression of genes involved in oxidative stress response and detoxification pathways. Furthermore, the compound’s interaction with metabolic enzymes can alter cellular metabolism, leading to changes in the levels of key metabolites. These effects underscore the compound’s potential to impact cell function and homeostasis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various binding interactions and enzyme modulation . The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing protein function. These molecular interactions contribute to the compound’s ability to modulate enzymatic activities and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation . The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light and oxygen. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. Its degradation products may also contribute to its overall biological activity, necessitating careful consideration of storage and handling conditions.

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages . At low doses, the compound can enhance enzymatic activities and improve metabolic functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly those related to aldehyde metabolism and pyridoxal phosphate synthesis . The compound can be metabolized by aldehyde dehydrogenase to form carboxylic acids, which are further processed in the tricarboxylic acid cycle. Additionally, its interaction with pyridoxal kinase can influence the synthesis of pyridoxal phosphate, a vital cofactor in amino acid metabolism. These metabolic interactions underscore the compound’s role in modulating key biochemical pathways.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, it can be taken up by cells through specific transporters, such as organic anion transporters. These interactions influence the compound’s localization and accumulation in various tissues, impacting its overall biological activity.

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. Targeting signals, such as mitochondrial targeting sequences, can direct the compound to these organelles. Additionally, post-translational modifications, such as phosphorylation, can influence its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate typically involves the reaction of 6-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl (6-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The pyridinyl ring can also interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

tert-Butyl (6-formylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (4-formylpyridin-2-yl)carbamate
  • tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
  • tert-Butyl (4-methylpyridin-2-yl)carbamate

These compounds share structural similarities but differ in the position and nature of substituents on the pyridinyl ring. The unique combination of the tert-butyl group and the formyl group in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl N-(6-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLOFXUVYJUBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591170
Record name tert-Butyl (6-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956523-98-1
Record name tert-Butyl (6-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (6-bromopyridin-2-yl)carbamate (15.960 g, 58.43 mmol, 1 eq.) in 300 ml of THF cooled to −78° C. was added MeLi (1.6 M, 36.52 ml, 58.43 mmol, 1 eq.) dropwise and stirring allowed for 30 min. Then BuLi (1.6 M, 40.17 ml, 64.27 mmol, 1.1 eq.) was added dropwise and stirring allowed for 1 h. DMF (9.36 g, 128.55 mmol, 2.2 eq.) was added and the mixture was stirred 30 min at −78° C. and 1 h at r.t. The reaction was quenched with sat. aqueous NH4Cl, and DCM was added. The aqueous layer was extracted with DCM and then organics were combined, dried over MgSO4 and concentrated to give tert-butyl (6-formylpyridin-2-yl)carbamate (13.46 g) as a clear oil that was used directly in next step.
Quantity
15.96 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
36.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
40.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.36 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (6-formylpyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (6-formylpyridin-2-yl)carbamate
Reactant of Route 3
tert-Butyl (6-formylpyridin-2-yl)carbamate
Reactant of Route 4
tert-Butyl (6-formylpyridin-2-yl)carbamate
Reactant of Route 5
tert-Butyl (6-formylpyridin-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (6-formylpyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.